2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a triazole and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with o-phenylenediamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ metal-free catalysts and environmentally benign conditions to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism by which 2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its biological effects. The pathways involved often include modulation of cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
- 1-(1-Aryl-1H-1,2,3-triazol-4-yl)-β-carboline
Uniqueness
2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of reactions and interactions compared to similar compounds .
Properties
Molecular Formula |
C10H9N5 |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)-1H-benzimidazole |
InChI |
InChI=1S/C10H9N5/c1-6-11-10(15-14-6)9-12-7-4-2-3-5-8(7)13-9/h2-5H,1H3,(H,12,13)(H,11,14,15) |
InChI Key |
MABNPZSGHVKMIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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